N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide
Description
N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide is a Schiff base derivative featuring a 5-bromo-substituted indolinone core conjugated with a hydrazinecarbothioamide moiety and an allyl group. The compound’s structure integrates a planar indole-derived scaffold, which is critical for biological interactions, and a sulfur-containing thiosemicarbazide group that enhances metal-binding capabilities. The allyl substituent may influence lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c1-2-5-14-12(19)17-16-10-8-6-7(13)3-4-9(8)15-11(10)18/h2-4,6,15,18H,1,5H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDPUJNQHFLJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N=NC1=C(NC2=C1C=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-Bromoisatin, 3-(4-allylthiosemicarbazide) is human carbonic anhydrase . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions.
Mode of Action
The compound interacts with its target, human carbonic anhydrase, and inhibits its activity. The 2nd and 5th positions of the 1,3,4-thiadiazole ring system in the compound exhibit remarkable reactivity toward nucleophilic substitution reactions.
Biochemical Pathways
The inhibition of carbonic anhydrase by 5-Bromoisatin, 3-(4-allylthiosemicarbazide) affects the carbon dioxide and bicarbonate ion equilibrium in the body. This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and fluid balance.
Biological Activity
N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide, a compound with the CAS number 210487-34-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, along with relevant research findings and case studies.
The molecular formula of this compound is , with a molar mass of 339.21 g/mol. The compound features a hydrazinecarbothioamide moiety, which is often associated with various biological activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving derivatives of indole have shown promising results against various cancer cell lines:
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-Allyl Indole Derivative | MCF-7 (Breast) | 15.0 | |
| N-Allyl Indole Derivative | HeLa (Cervical) | 12.5 |
The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. For example, one study demonstrated that indole derivatives could activate caspase pathways leading to programmed cell death in MCF-7 cells .
Antimicrobial Activity
N-Allyl derivatives have also been evaluated for their antimicrobial properties. The compound's activity against various bacterial strains was assessed using the disc diffusion method:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 14 |
These results suggest that N-allyl derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized several indole-based compounds and tested their efficacy against MCF-7 human breast cancer cells. The study found that compounds with bromine substitutions showed enhanced cytotoxicity compared to their non-brominated counterparts . This highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of hydrazinecarbothioamide derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as lead compounds in antibiotic development .
Scientific Research Applications
Biological Activities
-
Antitumor Activity
- Studies have indicated that derivatives of thiosemicarbazones, including those related to N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide, exhibit potent antitumor properties. For instance, bromo-substituted thiosemicarbazones have shown selective inhibition of cancer cell growth in various studies. In particular, compounds were found to inhibit the growth of human myeloid leukemia cells significantly .
- Antiviral Properties
- Antimicrobial Activity
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several thiosemicarbazone derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these derivatives, one showed a significant reduction in cell viability in HepG2 hepatocellular carcinoma cells with an IC50 value indicating potent activity .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral efficacy of thiosemicarbazone derivatives against bovine viral diarrhea virus (BVDV), which serves as a model for hepatitis C virus. The study revealed that certain derivatives exhibited high selectivity indices compared to standard antiviral drugs like ribavirin, highlighting their potential for further development as antiviral agents .
Chemical Reactions Analysis
Cyclization Reactions
Hydrazinecarbothioamides often undergo cyclization to form heterocyclic frameworks. For example:
-
Formation of triazolethiones : Thiosemicarbazides (e.g., 3a–f in ) react with α-bromo ketones (e.g., 4a–c ) in ethanol under basic conditions (triethylamine) to yield imidazole-2-thiones (e.g., 5a–n ) via nucleophilic attack and subsequent cyclization .
-
Mechanism :
-
Nucleophilic attack by the hydrazine nitrogen on the α-carbon of the bromo ketone.
-
Elimination of HBr, forming an intermediate thioamide.
-
Intramolecular cyclization via attack of the thiol group on the carbonyl carbon, yielding a five-membered heterocycle.
-
Expected product :
A fused indole-imidazole system, with potential substitution at the allyl or bromo positions.
Oxidation and Sulfur Participation
The thioamide (–C=S) group can participate in redox reactions:
-
Oxidative desulfurization : In the presence of oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>), the thione group may convert to a carbonyl group (–C=O) .
-
Sulfur alkylation : Reaction with alkyl halides (e.g., methyl iodide) could yield thioether derivatives.
Example reaction :
N-allyl-2-(5-bromo-2-oxoindol-3-yliden)hydrazinecarbothioamide + CH<sub>3</sub>I → S-methylated derivative .
Metal-Catalyzed Coupling
The bromo substituent on the indole ring enables cross-coupling reactions:
-
Buchwald–Hartwig amination : With a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>), the bromo group could couple with amines to introduce amino substituents .
-
Suzuki coupling : Using arylboronic acids and Pd catalysts, the bromo group may be replaced with aryl rings.
Synthetic utility :
Functionalization at the 5-position of the indole core for diversifying biological activity.
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions:
-
Hydrazone tautomerization : The hydrazinecarbothioamide moiety may shift between keto and enol forms, affecting reactivity.
-
Ring-opening : Strong bases (e.g., NaOH) could cleave the indole ring, generating open-chain thioamide intermediates .
Biological Activity Correlations
While not directly studied for this compound, structurally related hydrazinecarbothioamides exhibit:
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of indolinone-thiosemicarbazide hybrids. Key structural analogs include:
A. N-allyl-2-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazine-1-carbothioamide ()
- Structural Differences: Replaces the 5-bromoindolinone core with an acenaphthylene-derived oxo group.
B. N-diethylaminomethyl-2-oxo-1,2-dihydroindole hydrazinecarbothioamides ()
- Structural Differences: Substitutes the allyl group with a diethylaminomethyl moiety.
- Implications: The diethylaminomethyl group enhances solubility in polar solvents and may modulate CNS penetration due to increased basicity. NMR studies confirm these compounds exist as single isomers, suggesting conformational stability .
C. (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide ()
- Structural Differences : Features a 2-chlorobenzyl group instead of the allyl substituent.
- Implications : The chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which could enhance receptor affinity in certain therapeutic contexts.
D. N-Allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide ()
- Structural Differences: Replaces the indolinone core with a pyridine-derived oxo group and adds a 3,4-dichlorobenzyl substituent.
Physicochemical and Pharmacokinetic Properties
*Estimated based on formula C₁₁H₁₀BrN₃O₂S.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-allyl-2-(5-bromo-2-oxoindol-3-ylidene)hydrazinecarbothioamide?
The compound is synthesized via condensation reactions between hydrazinecarbothioamide derivatives and substituted indole-2,3-diones. For example, refluxing 5-bromo-isatin with allyl-substituted thiosemicarbazide in acetic acid yields the target compound. Purification involves crystallization from polar aprotic solvents (e.g., ethanol or DMSO) . Key steps include monitoring reaction progress via TLC and characterizing intermediates using IR spectroscopy to confirm hydrazone bond formation (~1600–1650 cm⁻¹ for C=N stretching) .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a ≈ 13.7 Å, b ≈ 14.2 Å, c ≈ 8.3 Å, and β ≈ 93.2°. Hydrogen bonding (N–H⋯S and C–H⋯π interactions) stabilizes the crystal lattice, confirmed using SHELXL refinement . Spectroscopic techniques (e.g., ¹H/¹³C NMR, IR, and HRMS) further validate the structure, with indole NH protons appearing at δ ~10–12 ppm and thioamide S–C=NH signals at δ ~170–180 ppm in ¹³C NMR .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally similar hydrazinecarbothioamides exhibit antitumor, antimicrobial, and enzyme-inhibitory activities. For instance, analogs with pyridine or morpholine substituents show IC₅₀ values < 10 µM against cancer cell lines (e.g., MCF-7) via apoptosis induction . Bioactivity screening should include assays for kinase inhibition (e.g., CDK2) and bacterial growth suppression (e.g., S. aureus and E. coli) .
Advanced Research Questions
Q. How can computational methods optimize the electronic structure of this compound for enhanced bioactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electron distribution in the indole-thiosemicarbazone core. HOMO-LUMO gaps (~3.5–4.0 eV) correlate with redox activity, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic regions for target binding . Docking studies (AutoDock Vina) against protein targets (e.g., topoisomerase II) guide structural modifications, such as introducing electron-withdrawing groups (e.g., –NO₂) at the indole 5-position to enhance binding affinity .
Q. How are crystallographic data contradictions resolved during structure refinement?
Discrepancies in thermal parameters or occupancy factors are addressed using SHELXL’s robust least-squares refinement. For low-resolution data (e.g., I/σ(I) < 2), constraints (e.g., ISOR, DELU) stabilize refinement. Twinning or disorder is managed via TWIN/BASF commands or partitioning into multiple sites. R-factor convergence (< 5%) and Q-peak analysis in Olex2 ensure structural accuracy .
Q. What strategies are used to analyze structure-activity relationships (SAR) in related derivatives?
SAR studies compare substituent effects on bioactivity. For example:
- Allyl vs. benzyl groups : Allyl substituents enhance solubility (logP reduction by ~0.5) but reduce membrane permeability .
- 5-Bromo vs. 5-nitro substitution : Bromo groups improve steric bulk for hydrophobic pockets, while nitro groups increase electrophilicity for covalent binding . Statistical tools (e.g., PCA or CoMFA) quantify these effects using crystallographic and bioassay data .
Q. How is experimental phasing achieved for macromolecular complexes involving this compound?
In macromolecular crystallography, the compound’s heavy atoms (Br, S) enable Single-Wavelength Anomalous Dispersion (SAD) phasing. Data collection at λ ≈ 0.92 Å (Br K-edge) maximizes anomalous signals. SHELXC/D/E pipelines preprocess data, while PHENIX automates phase improvement. Resolution limits (< 2.5 Å) are critical for identifying ligand-binding sites in protein-ligand complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
